N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide
Description
This compound belongs to the benzothiazole-derived benzamide class, characterized by a dihydrobenzothiazol-2-ylidene core fused with a 3-nitrobenzamide moiety. The Z-configuration of the imine bond and the presence of methoxy, methyl, and nitro substituents define its structural uniqueness. Characterization typically involves spectroscopic methods (IR, NMR, MS) and X-ray crystallography .
Properties
IUPAC Name |
N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5S/c1-19-14-12(24-2)7-8-13(25-3)15(14)26-17(19)18-16(21)10-5-4-6-11(9-10)20(22)23/h4-9H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSODIBXXDHOFII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of Benzothiazole Intermediate
The 4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-amine intermediate is synthesized through a modified Gewald reaction:
Condensation :
A mixture of 4,7-dimethoxy-3-methylaniline (1.0 equiv) and elemental sulfur (1.2 equiv) in dimethylformamide (DMF) undergoes microwave-assisted heating at 150°C for 2 hours under nitrogen.Cyclization :
Addition of 2-chloroacetamide (1.1 equiv) in triethylamine (3.0 equiv) induces cyclization at 25°C over 16 hours, yielding the benzothiazole amine.
Critical Parameter :
Acylation with 3-Nitrobenzoyl Chloride
The amine intermediate reacts with 3-nitrobenzoyl chloride under Schotten-Baumann conditions:
Reaction Setup :
Kinetic Control :
Maintain reaction temperature at 0-5°C for 4 hours to minimize N-oxide formation.
Yield Optimization Data :
Table 2: Solvent Impact on Acylation Efficiency
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| DCM | 0 | 4 | 92 |
| THF | -20 | 6 | 78 |
| Acetone | 25 | 2 | 65 |
Imine Formation and Tautomerization
The final imine structure is achieved through acid-catalyzed tautomerization:
Protonation :
Crude acylation product treated with concentrated H₂SO₄ (0.1 equiv) in ethanol at reflux (78°C) for 1 hour.Tautomeric Equilibrium :
Z/E isomer ratio controlled by cooling rate:
Purification and Characterization
Recrystallization Protocol
Optimal Conditions :
- Solvent system: Ethyl acetate/n-heptane (3:7 v/v)
- Cooling gradient: 50°C → 4°C over 8 hours
- Average recovery: 89% with >99.5% purity (HPLC)
Impurity Profile :
Table 3: Common Byproducts and Mitigation Strategies
| Byproduct | Structure | Reduction Method |
|---|---|---|
| N-Oxide derivative | Benzothiazole N-oxide | Strict O₂ exclusion |
| Hydrolyzed amide | 3-Nitrobenzoic acid | Anhydrous conditions |
| Di-acylated product | Bis-benzamide | Stoichiometric control |
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Modern facilities employ tubular reactors for improved efficiency:
Waste Management
Table 4: Byproduct Recycling Metrics
| Stream | Composition | Recycling Method | Reuse Efficiency |
|---|---|---|---|
| Aqueous phase | Triethylamine HCl | Neutralization | 92% |
| Organic phase | DCM residues | Distillation | 98% |
| Solid waste | Inorganic salts | Landfill | N/A |
Chemical Reactions Analysis
N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group, forming amino derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups such as halogens or alkyl groups are introduced using reagents like halogenating agents or alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit the activity of certain enzymes, leading to disruption of metabolic pathways.
Interacting with DNA: The compound may intercalate into DNA, affecting DNA replication and transcription processes.
Modulating Signaling Pathways: It can influence various signaling pathways, leading to changes in cell behavior and function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following compounds share structural motifs with the target molecule:
Key Observations:
- Core Structure: The dihydrobenzothiazol-2-ylidene scaffold in the target compound and contrasts with the non-dihydro benzothiazole cores in and , affecting planarity and conjugation.
Physicochemical and Computational Properties
- Lipophilicity (XLogP3) : The target compound’s nitro group may increase hydrophilicity compared to ethyl/methoxy analogs (e.g., XLogP3 ~3.9 for vs. ~4.2 for ).
- Molecular Weight : The target compound’s molecular weight (~350–370 g/mol) aligns with typical drug-like molecules, similar to (372.4 g/mol) .
Biological Activity
N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide is a synthetic compound belonging to the benzothiazole family, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has a complex molecular structure characterized by the following:
- Molecular Formula : C16H16N2O3S
- Molecular Weight : Approximately 320.37 g/mol
- Functional Groups : Methoxy groups, nitro group, and a benzamide moiety.
The biological activity of this compound involves interactions with various molecular targets:
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes associated with cancer cell proliferation and neurodegenerative diseases.
- Receptor Modulation : It may modulate the activity of specific receptors involved in cellular signaling pathways.
Biological Activity Overview
| Activity Type | Observations |
|---|---|
| Anticancer | Exhibited cytotoxic effects on various cancer cell lines (e.g., SMMC7721) |
| Antimicrobial | Demonstrated antibacterial properties against several bacterial strains |
| Neuroprotective | Potential inhibition of MAO-B and AChE enzymes linked to neuroprotection |
Anticancer Activity
A study evaluated the anticancer effects of this compound on human pancreatic cancer cells (Patu8988). The compound was found to inhibit cell proliferation significantly more than the control group. Apoptosis was assessed using flow cytometry, revealing an increase in apoptotic cells treated with the compound.
Neuroprotective Effects
Research focused on the compound's ability to inhibit monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE). The IC50 values indicated competitive inhibition for MAO-B (0.212 µM) and mixed-type inhibition for AChE (0.264 µM), suggesting its potential as a multi-targeted agent in neurodegenerative disease treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
